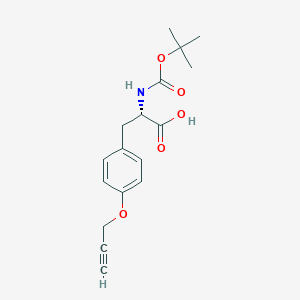

N-Boc-O-2-propyn-1-yl-L-tyrosine

Description

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h1,6-9,14H,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUJBJSCNWVBGS-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001187700 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340732-79-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340732-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aqueous-Alkaline Conditions

A widely adopted method involves reacting L-tyrosine with (Boc)₂O under alkaline conditions. Key steps include:

-

Dissolving L-tyrosine in water with potassium hydroxide (KOH) or sodium hydroxide (NaOH) to achieve pH ≥ 12.

-

Adding (Boc)₂O in batches to minimize side reactions like N,O-diboc formation.

-

Stirring at 0–25°C for 4–24 hours to ensure complete Boc protection.

Table 1: Boc Protection Under Alkaline Conditions

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated systems improve consistency. The patent CN104447415A highlights:

-

Batch-wise addition of (Boc)₂O to reduce exothermic side reactions.

-

Extraction with non-polar solvents (e.g., hexane) to remove unreacted (Boc)₂O.

-

Acidification to pH 1–3 followed by ethyl acetate extraction to isolate Boc-L-tyrosine.

Propargylation of Boc-L-Tyrosine

The phenolic hydroxyl group of Boc-L-tyrosine is alkylated with propargyl bromide to introduce the 2-propyn-1-yl moiety.

Alkylation Reaction Parameters

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the phenolic oxygen.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity.

-

Temperature: 0–50°C, with lower temperatures minimizing racemization.

Table 2: Propargylation Conditions and Outcomes

Racemization Mitigation

The chiral integrity of L-tyrosine is preserved by:

Purification and Crystallization

Final purification ensures high purity (>95%), critical for pharmaceutical applications.

Solvent Extraction

Recrystallization

Table 3: Purification Methods

| Method | Solvent System | Purity (%) | Source |

|---|---|---|---|

| Recrystallization | Ethyl acetate/hexane | 99 | |

| Column Chromatography | CH₂Cl₂/MeOH (95:5) | 98 |

Industrial Production Strategies

Scalable synthesis requires cost-effective and efficient protocols:

Continuous Flow Reactors

Automation

-

Automated peptide synthesizers streamline Boc deprotection and propargylation steps.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Aqueous-Alkaline Boc | High yield (90–94%), low cost | Requires pH adjustment | 94 |

| Propargylation in DMF | Efficient alkylation | Risk of racemization at >50°C | 82 |

| Industrial-Scale | Scalable, consistent | High initial equipment cost | 90 |

Chemical Reactions Analysis

Types of Reactions: N-Boc-O-2-propyn-1-yl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-Boc-O-2-propyn-1-yl-L-tyrosine serves as a versatile building block in organic synthesis. It is utilized in the development of complex organic molecules, particularly in the synthesis of peptides and other bioactive compounds. Its ability to form covalent bonds with other molecules makes it a valuable intermediate in chemical reactions aimed at creating novel compounds with specific functionalities.

Table 1: Applications in Chemical Synthesis

| Application Type | Description | References |

|---|---|---|

| Peptide Synthesis | Used as a precursor for constructing peptides | |

| Organic Reactions | Acts as a reagent in various organic transformations | |

| Complex Molecule Assembly | Facilitates the assembly of multi-component systems |

Biological Research

Role in Protein Studies

In biological research, this compound is investigated for its role in protein synthesis. Its incorporation into peptides can alter the properties of the resulting proteins, allowing researchers to study the effects of specific modifications on protein function and stability.

Mechanism of Action

The compound's mechanism involves the formation of covalent linkages with propyne, which can be catalyzed by specific enzymes. This process is particularly relevant in studies focusing on light exposure and its effects on biological processes, including protein synthesis pathways.

Case Study: Protein Modification

A study demonstrated that incorporating this compound into peptide sequences significantly enhanced the stability and reactivity of the resulting compounds. This modification allowed for better interactions with target proteins, highlighting its potential in drug design and therapeutic applications.

Industrial Applications

Specialized Chemical Production

In industrial settings, this compound is utilized for producing specialized chemicals and materials. Its unique properties enable the development of products with enhanced performance characteristics, particularly in pharmaceuticals and agrochemicals.

Table 2: Industrial Uses

| Industry | Application | Benefits |

|---|---|---|

| Pharmaceuticals | Development of new drug candidates | Improved efficacy |

| Agrochemicals | Creation of novel pesticides | Enhanced activity |

| Materials Science | Production of advanced materials | Unique properties |

Mechanism of Action

The mechanism of action of N-Boc-O-2-propyn-1-yl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors . The propynyl group can participate in various chemical reactions, altering the activity of the target molecules . The Boc group provides protection to the amino group, allowing selective reactions at other positions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table highlights structural differences, molecular properties, and commercial data for N-Boc-O-2-propyn-1-yl-L-tyrosine and its analogs:

Key Observations:

- Functional Group Impact :

- The propargyl group in this compound enables bioorthogonal tagging, unlike methyl or iodine substituents in other analogs.

- Diiodo derivatives (e.g., CAS 178877-78-6) are tailored for radiopharmaceutical applications due to iodine’s isotopic properties .

- Boc vs. Pivaloyl Protection : Boc groups are acid-labile, facilitating deprotection under mild conditions, whereas pivaloyl groups require stronger acids or bases .

Physicochemical Properties

- N-Boc-O-methyl-L-tyrosine methyl ester (CAS 4326-36-7) has a melting point of 105–108°C, suggesting higher crystallinity than the propargyl analog .

Q & A

Q. What are the key synthetic steps for preparing N-Boc-O-2-propyn-1-yl-L-tyrosine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves:

- Protection of the amino group : Use Boc (tert-butoxycarbonyl) to protect the α-amino group of L-tyrosine.

- Propargyl group introduction : React the hydroxyl group of tyrosine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling and deprotection : For downstream applications, Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM). Optimize reaction efficiency by controlling temperature (0–25°C), stoichiometry of reagents, and use of coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF .

- Purification : Use reversed-phase HPLC or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the propargyl group (δ ~2.5 ppm for the terminal alkyne proton) and Boc group (δ ~1.4 ppm for tert-butyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .

Q. How should this compound be stored to maintain stability, and what degradation markers should be monitored?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the Boc group or oxidation of the propargyl moiety .

- Degradation Monitoring :

- HPLC : Detect free tyrosine (retention time shift) or propargyl group loss.

- TLC : Spot decomposition products using silica plates (mobile phase: CHCl₃/MeOH/AcOH = 90:9:1).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, base strength, solvent polarity) to identify optimal conditions. For example, propargylation efficiency may improve with DMF as a solvent over THF due to better solubility .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track alkyne incorporation.

- Comparative Analysis : Replicate literature protocols (e.g., BOP vs. HBTU coupling agents) and validate yields using quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What strategies are effective in minimizing racemization during the incorporation of this compound into peptide chains?

- Methodological Answer :

- Coupling Conditions : Use low-racemization agents like HATU or OxymaPure in place of BOP, and maintain reaction temperatures below 0°C .

- Base Selection : Replace DIEA (diisopropylethylamine) with N-methylmorpholine to reduce base-induced racemization.

- Monitoring : Analyze diastereomer formation via chiral HPLC (e.g., Chirobiotic T column) .

Q. How does the propargyl group in this compound influence its reactivity in click chemistry applications, and how can this be quantitatively assessed?

- Methodological Answer :

- Reactivity Profiling : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized substrates. Monitor reaction kinetics via UV-Vis spectroscopy (λ = 290 nm for triazole formation) .

- Quantitative Analysis : Use ¹H NMR to calculate conversion rates by integrating alkyne (δ ~2.5 ppm) and triazole (δ ~7.7 ppm) peaks.

- Competing Reactions : Assess side reactions (e.g., oxidation to ketones) by LC-MS and adjust reaction conditions (e.g., anaerobic environment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.